molecular formula C20H17NO4 B11565806 4-(4-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(4-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11565806
M. Wt: 335.4 g/mol
InChI Key: DHSQWXVDPLFNPV-UHFFFAOYSA-N
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Description

4-(4-METHOXYPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex organic compound belonging to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a quinoline core fused with a pyran ring, which is further substituted with a methoxyphenyl group and a methyl group.

Preparation Methods

The synthesis of 4-(4-METHOXYPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can be achieved through various synthetic routes. One efficient method involves a three-component reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum’s acid, catalyzed by L-proline . The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-METHOXYPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-(4-METHOXYPHENYL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE include other pyranoquinoline derivatives and quinoline-based compounds. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. Some examples include:

This compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C20H17NO4/c1-21-16-6-4-3-5-14(16)19-18(20(21)23)15(11-17(22)25-19)12-7-9-13(24-2)10-8-12/h3-10,15H,11H2,1-2H3

InChI Key

DHSQWXVDPLFNPV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC=C(C=C4)OC

Origin of Product

United States

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